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# Application Note: Elucidating Urotensin II Function In Vivo Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Urotensin I	
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#### Introduction

The urotensin family of peptides plays a significant role in a variety of physiological processes. While historically **Urotensin I**, a fish peptide, is known for its homology to the mammalian corticotropin-releasing factor (CRF) family of stress peptides, the focus of current mammalian research is predominantly on **Urotensin I**I (U-II) and its specific G protein-coupled receptor, the UT receptor (also known as GPR14)[1][2][3][4]. U-II is a potent vasoactive cyclic peptide and is implicated in cardiovascular, renal, central nervous system, and metabolic functions[5][6][7]. Its receptor, UT, is widely expressed in these systems, making the U-II/UT axis a compelling target for drug development in conditions like hypertension, heart failure, and diabetes[6][7].

Traditional methods for studying gene function, such as germline knockout models, can be time-consuming and may introduce developmental compensation effects. The CRISPR-Cas9 system offers a powerful and precise alternative for in vivo genome editing, allowing for rapid and tissue-specific disruption of target genes in adult animals[8][9][10]. By delivering CRISPR-Cas9 components via adeno-associated virus (AAV) vectors, researchers can achieve efficient gene editing in specific tissues, such as the brain or heart, to study the direct physiological consequences of gene ablation[11][12][13].

This application note provides a detailed protocol for utilizing AAV-mediated CRISPR-Cas9 to knock out the **Urotensin II** receptor (Uts2r) gene in a specific brain region of adult mice, enabling the investigation of its in vivo function.

Principle of the Method



The CRISPR-Cas9 system is a versatile tool for genome editing[14]. It employs a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where the Cas9 protein induces a double-strand break (DSB)[9]. In the absence of a repair template, the cell's natural non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional gene knockout[9].

For in vivo applications, the components of the CRISPR-Cas9 system (Cas9 nuclease and gRNA) can be packaged into AAV vectors[8][11]. AAVs are a safe and effective vehicle for gene delivery to various tissues, including post-mitotic cells like neurons, and mediate long-term transgene expression[11][13]. By selecting AAV serotypes with specific tissue tropisms and employing targeted delivery methods like stereotaxic injection, gene editing can be restricted to a desired cell population or anatomical region[12][15]. This protocol will focus on targeting the Uts2r gene in the murine hypothalamus, a region implicated in cardiovascular and metabolic regulation where the U-II system is active.

# Experimental Protocols Protocol 1: gRNA Design and Vector Construction

- gRNA Design:
  - Identify the target gene: Mouse Uts2r (Urotensin II receptor).
  - Obtain the genomic sequence of the target gene from a database such as NCBI Gene.
  - Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA sequences targeting an early exon of the Uts2r gene. Select 2-3 gRNAs with high predicted on-target efficiency and low predicted off-target scores.
  - Ensure the gRNA target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
- gRNA Cloning:
  - Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences.
  - Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.



• Clone the annealed gRNA cassette into an AAV vector that also expresses the Cas9 nuclease. A common strategy is to use a dual-vector AAV system to accommodate the size of the Cas9 gene, with one AAV expressing Cas9 and another expressing the gRNA(s)[12]. Alternatively, a smaller Cas9 ortholog like Staphylococcus aureus Cas9 (SaCas9) can be used to fit both components into a single AAV vector. For this protocol, we will assume a single vector system with SaCas9 under the control of a ubiquitous promoter like CBh.

# **Protocol 2: AAV Packaging and Titer Determination**

- AAV Production:
  - Co-transfect HEK293T cells with the AAV vector plasmid (containing SaCas9 and the Uts2r-targeting gRNA), an AAV helper plasmid (providing Rep and Cap genes for the desired serotype, e.g., AAV9 for broad neuronal tropism), and an adenoviral helper plasmid (e.g., pAd-F6).
  - Harvest the cells and the supernatant 48-72 hours post-transfection.
  - Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
- Titer Determination:
  - Measure the viral genome titer (in viral genomes per milliliter, vg/mL) using quantitative
     PCR (qPCR) with primers targeting a specific region of the AAV vector (e.g., the ITRs).
  - A typical titer for in vivo injection should be  $\ge 1 \times 10^{12} \text{ vg/mL}$ .

# **Protocol 3: In Vivo AAV-CRISPR Delivery**

- Animal Model:
  - Use adult (8-10 weeks old) C57BL/6J mice. House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
- Stereotaxic Surgery:



- Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
- Secure the mouse in a stereotaxic frame.
- Make a small incision in the scalp to expose the skull.
- Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., paraventricular nucleus of the hypothalamus).
- Drill a small burr hole in the skull at the determined coordinates.
- Load a Hamilton syringe with the AAV-Uts2r-gRNA/SaCas9 viral suspension.
- Slowly lower the needle to the target depth and infuse the virus (e.g., 500 nL per side at a rate of 100 nL/min).
- Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly retracting it.
- Suture the scalp incision and provide post-operative care, including analgesics.
- A control group should be injected with an AAV expressing a non-targeting gRNA.

# **Protocol 4: Verification of Gene Editing**

- Tissue Harvesting:
  - At a predetermined time point post-injection (e.g., 4-6 weeks), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or harvest the brain tissue fresh (for molecular analysis).
  - Dissect the targeted brain region (hypothalamus).
- Molecular Analysis:
  - Genomic DNA: Extract genomic DNA from the dissected tissue. Amplify the region surrounding the gRNA target site by PCR. Analyze the PCR products using Sanger



sequencing and a TIDE (Tracking of Indels by Decomposition) analysis or a T7 Endonuclease I (T7E1) assay to detect and quantify indels.

 Protein: Perform Western blotting or immunohistochemistry on tissue lysates or sections, respectively, using an antibody specific for the **Urotensin I**I Receptor to confirm protein knockout.

# **Protocol 5: Phenotypic Analysis**

- Cardiovascular Monitoring:
  - At least 3 weeks post-AAV injection, implant telemetric devices to continuously monitor blood pressure and heart rate in conscious, freely moving mice.
  - Record baseline cardiovascular parameters and assess responses to stressors (e.g., restraint stress) that are known to involve the urotensinergic system.
- Metabolic Assessment:
  - Monitor body weight, food intake, and water intake.
  - Perform glucose and insulin tolerance tests to assess metabolic function.
- Behavioral Testing:
  - Conduct behavioral tests relevant to the hypothalamus and stress, such as the elevated plus maze or open field test, to assess anxiety-like behaviors.

### **Data Presentation**

Table 1. Summary of gRNA Designs for Mouse Uts2r Gene



gRNA ID	Target Exon	Sequence (5' to 3')	PAM	Predicted On-Target Score	Predicted Off-Target Score
mUts2r-g1	1	GCACTTCA TCGTGTAC GCGG	AGG	92	85
mUts2r-g2	1	GTGTCACC GTCAATGCC ATC	TGG	88	79

| mUts2r-g3 | 2 | AAGGACCGGATCTTCAGCAA | GGG | 90 | 81 |

Table 2. Hypothetical In Vivo Editing Efficiency of Uts2r in the Hypothalamus

Treatment Group	N	Indel Frequency (%) (TIDE Analysis)	UTS2R Protein Level (% of Control) (Western Blot)
AAV-Control-gRNA	6	1.2 ± 0.5	100 ± 8.5

| AAV-mUts2r-g1 | 6 | 45.7 ± 5.1 | 35.2 ± 6.3 |

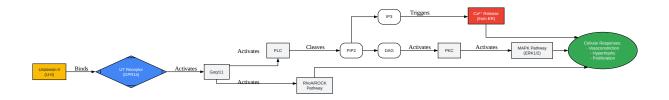
Table 3. Hypothetical Physiological Data from Hypothalamic Uts2r Knockout Mice

Treatment Group	N	Mean Arterial Pressure (mmHg)	Heart Rate (bpm)	Body Weight Gain ( g/week )
AAV-Control- gRNA	10	105 ± 4	550 ± 20	0.8 ± 0.2
AAV-mUts2r-g1	10	92 ± 5*	545 ± 18	1.5 ± 0.3*

<sup>\*</sup>p < 0.05 compared to Control-gRNA group



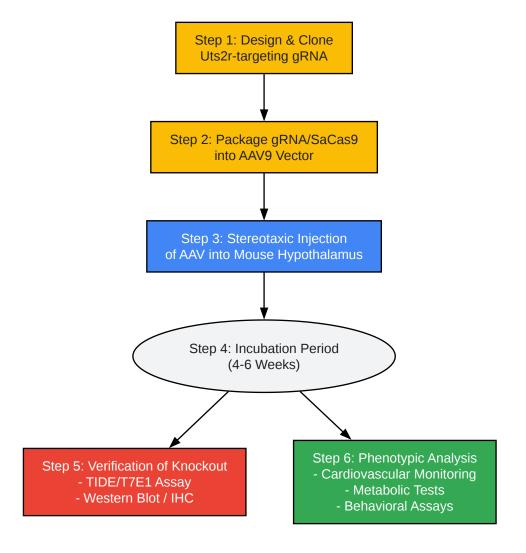
# **Visualizations**



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Caption: Urotensin II Signaling Pathway.





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Caption: In Vivo CRISPR-Cas9 Experimental Workflow.

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## Methodological & Application





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